molecular formula C5H5BrN4O B14036209 2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one

2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one

Cat. No.: B14036209
M. Wt: 217.02 g/mol
InChI Key: MVUKQJNUGUSNBA-UHFFFAOYSA-N
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Description

2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of N-(2-pyridyl)amidines, which undergo oxidative cyclization to form the triazolopyrazine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C5H5BrN4O

Molecular Weight

217.02 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C5H5BrN4O/c6-5-8-3-4(11)7-1-2-10(3)9-5/h1-2H2,(H,7,11)

InChI Key

MVUKQJNUGUSNBA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)Br)C(=O)N1

Origin of Product

United States

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